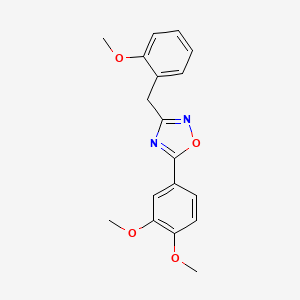
N-(1-ethylpropyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpropyl)-2,3-dimethoxybenzamide, also known as Propylphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as an analgesic and antipyretic. It was first synthesized in 1911 and has been used for over a century to relieve pain and reduce fever. In recent years, there has been a growing interest in the scientific research application of Propylphenazone due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It is also believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It has also been shown to reduce fever by acting on the hypothalamus, which is responsible for regulating body temperature. Additionally, studies have shown that N-(1-ethylpropyl)-2,3-dimethoxybenzamideone can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, making it easier to study. Additionally, it is relatively inexpensive and readily available, making it accessible to researchers. However, one limitation is that it has a relatively short half-life, which can make it difficult to study in vivo. Additionally, it can have side effects such as gastrointestinal upset and allergic reactions, which can complicate experiments.
Future Directions
There are a number of future directions for the scientific research application of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone. One area of interest is its potential as a cancer treatment, with studies showing promising results in inducing apoptosis in cancer cells. Additionally, there is interest in studying its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-ethylpropyl)-2,3-dimethoxybenzamideone involves the reaction of 2,3-dimethoxybenzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then converted into its amide form using acetic anhydride. The final step involves the reduction of the amide using sodium borohydride to yield N-(1-ethylpropyl)-2,3-dimethoxybenzamideone. This synthesis method has been extensively studied and optimized over the years, resulting in a high yield and purity of the final product.
Scientific Research Applications
N-(1-ethylpropyl)-2,3-dimethoxybenzamideone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. Studies have shown that N-(1-ethylpropyl)-2,3-dimethoxybenzamideone can be used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. Additionally, it has been shown to have potential in the treatment of cancer, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
2,3-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(6-2)15-14(16)11-8-7-9-12(17-3)13(11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOABNBQIFZCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5939783 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)



![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)




![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
